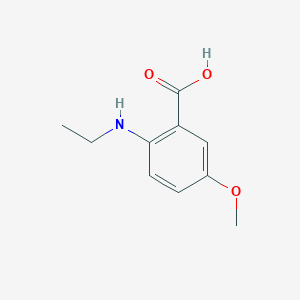

2-(Ethylamino)-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC15754120

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 2-(ethylamino)-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | PLDWSCZYLRHFIW-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=C(C=C1)OC)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

2-(Ethylamino)-5-methoxybenzoic acid has the molecular formula C₁₀H₁₃NO₃, derived from the parent benzoic acid structure (C₇H₆O₂) with the following substitutions:

-

A methoxy group (-OCH₃) at the fifth position.

-

An ethylamino group (-NHCH₂CH₃) at the second position.

The IUPAC name reflects these substitutions: 2-(ethylamino)-5-methoxybenzoic acid. Its structure is closely related to 2-amino-5-methoxybenzoic acid (CAS 6705-03-9) , where the amino group is replaced by an ethylamino moiety.

Physicochemical Properties

While experimental data for this specific compound is sparse, properties can be extrapolated from analogous compounds:

The ethylamino group introduces steric hindrance and moderate basicity compared to the primary amino group in 2-amino-5-methoxybenzoic acid . The methoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-(ethylamino)-5-methoxybenzoic acid can be achieved through modified pathways used for related anthranilic acid derivatives:

Route 1: Reductive Alkylation of 2-Amino-5-methoxybenzoic Acid

-

Ethylation: Reaction with acetaldehyde under reductive conditions (e.g., NaBH₃CN) to introduce the ethyl group.

-

Purification: Crystallization from methanol/water mixtures.

Route 2: Direct Functionalization of Salicylic Acid Derivatives

-

Methoxy Protection: 5-Methoxysalicylic acid is protected at the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.

-

Nitration and Reduction: Nitration at position 2, followed by reduction to the amine.

-

Ethylation: Alkylation with ethyl bromide or reductive amination with acetaldehyde.

-

Deprotection and Acid Hydrolysis: Removal of protecting groups to yield the final product.

Applications in Pharmaceutical Chemistry

Intermediate for Histamine Receptor Ligands

2-(Ethylamino)-5-methoxybenzoic acid’s structure aligns with pharmacophores for histamine H₃ receptor inverse agonists. The ethylamino group enhances blood-brain barrier penetration, making it valuable in neuroactive drug development .

Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Analogous compounds like 2-amino-5-methoxybenzoic acid are precursors to Alogliptin, a DPP-IV inhibitor for type 2 diabetes . The ethylamino variant could serve as a modified intermediate to alter pharmacokinetic profiles.

Anticancer and Anti-Inflammatory Agents

Polycyclic acridines and quinazolinones derived from similar anthranilic acids show antitumor activity . The ethylamino group may modulate DNA intercalation efficiency.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆):

-

δ 1.2 ppm (t, 3H, -CH₂CH₃)

-

δ 3.3 ppm (q, 2H, -NHCH₂-)

-

δ 3.8 ppm (s, 3H, -OCH₃)

-

δ 6.5–7.8 ppm (aromatic protons)

-

-

IR (KBr):

-

1680 cm⁻¹ (C=O stretch)

-

1600 cm⁻¹ (aromatic C=C)

-

Chromatographic Methods

-

HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min).

-

Retention Time: ~8.2 min under above conditions.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate bioavailability and metabolic stability.

-

Structure-Activity Relationships: Compare efficacy against unsubstituted anthranilic acids.

-

Industrial Scale-Up: Optimize catalytic systems for ethylation steps to reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume